5-Ethenyl-2-pyridineethanol CAS 16222-94-9 chemical properties
5-Ethenyl-2-pyridineethanol CAS 16222-94-9 chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 5-Ethenyl-2-pyridineethanol (CAS 16222-94-9). This document is structured for researchers and drug development professionals, focusing on the compound's dual-functionality as a polymerizable monomer and a pharmaceutical intermediate.
CAS: 16222-94-9 Synonyms: 5-Vinyl-2-pyridineethanol; 2-(5-Vinylpyridin-2-yl)ethanol; 2-Hydroxyethyl-5-vinylpyridine.
Executive Summary
5-Ethenyl-2-pyridineethanol is a bifunctional pyridine derivative characterized by a polymerizable vinyl group at the C5 position and a reactive hydroxyethyl group at the C2 position. Unlike its saturated analog (5-ethyl-2-pyridineethanol, a key intermediate for Pioglitazone), this compound serves as a high-value monomer for synthesizing functionalized polymers with pH-responsive properties and metal-chelating capabilities. Its unique structure allows for orthogonal functionalization—polymerization via the vinyl group and conjugation via the hydroxyl group—making it a critical scaffold in advanced drug delivery systems and molecular imprinting.
Chemical Identity & Physical Properties
The compound exists as a low-melting solid or viscous liquid, exhibiting solubility in polar organic solvents (ethanol, DMSO, chloroform) and pH-dependent solubility in water.
| Property | Value / Description |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Viscous yellow liquid or low-melting solid (tendency to supercool) |
| Boiling Point | ~130–135 °C at 5 mmHg (Predicted) |
| pKa (Pyridine N) | ~5.0–5.5 (Protonatable in acidic media) |
| Solubility | Soluble in alcohols, chlorinated solvents, dilute acids; sparingly soluble in water (neutral pH).[1][2][3][4] |
| Stability | Heat/Light Sensitive. Prone to spontaneous polymerization; typically stabilized with 4-tert-butylcatechol (TBC) or hydroquinone. |
Synthetic Routes & Manufacturing
The primary industrial synthesis exploits the high acidity of the methyl protons in 2-methyl-5-vinylpyridine (MVP) . The vinyl group at C5 withstands the condensation conditions, provided radical inhibitors are present.
Mechanism: Aldol-Type Condensation
The synthesis involves the condensation of 2-methyl-5-vinylpyridine with formaldehyde (or paraformaldehyde) in an autoclave. The reaction is driven by the activation of the C2-methyl group by the electron-deficient pyridine ring.
Figure 1: Synthesis pathway via condensation of 2-methyl-5-vinylpyridine and formaldehyde.
Experimental Protocol: Synthesis via Condensation
Note: This protocol requires a high-pressure autoclave and strict exclusion of oxygen to prevent polymerization.
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Charge: Load an autoclave with 2-methyl-5-vinylpyridine (1.0 eq) , Paraformaldehyde (1.2 eq) , and 4-tert-butylcatechol (1000 ppm) as a polymerization inhibitor.
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Reaction: Seal the reactor and heat to 135–140 °C for 6–8 hours. Internal pressure will rise; ensure the vessel is rated for at least 20 bar.
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Workup: Cool to room temperature. The mixture will be a viscous dark oil.
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Purification:
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Dilute with ethyl acetate and wash with water to remove unreacted formaldehyde.
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Crucial Step: Perform fractional distillation under high vacuum (<1 mmHg). The product distills after unreacted MVP.
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Storage: Immediately add fresh inhibitor (100 ppm TBC) to the distillate and store at -20 °C under argon.
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Reactivity Profile & Mechanism
The compound's utility stems from its dual reactivity. Researchers must select conditions that target one functional group without affecting the other.
A. Vinyl Group (Polymerization)
The vinyl group at C5 is electron-deficient due to the pyridine ring, making it susceptible to radical polymerization and anionic polymerization .
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Radical: Initiated by AIBN or BPO. Forms poly(5-vinyl-2-pyridineethanol), a pH-sensitive polymer.
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Copolymerization: Often copolymerized with styrene or divinylbenzene to create functional resins (e.g., for metal scavenging).
B. Hydroxyl Group (Derivatization)
The primary alcohol at the end of the ethyl chain allows for conjugation.
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Esterification: Reacts with carboxylic acids/anhydrides (e.g., methacryloyl chloride) to create cross-linkers.
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Oxidation: Can be oxidized to the corresponding carboxylic acid (5-vinyl-2-pyridineacetic acid).
C. Pyridine Nitrogen[5]
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Protonation: pKa ~5.2. The polymer becomes cationic and water-soluble at pH < 5.
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Coordination: Acts as a monodentate ligand for transition metals (Cu, Pd, Pt).
Figure 2: Orthogonal reactivity map highlighting the divergence between vinyl polymerization and hydroxyl functionalization.
Applications in Drug Development & Materials
pH-Responsive Drug Delivery Systems
Polymers derived from 5-ethenyl-2-pyridineethanol exhibit a "coil-to-globule" transition based on pH.
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Mechanism: At physiological pH (7.4), the pyridine is deprotonated and hydrophobic, forming compact nanoparticles (globules) that encapsulate hydrophobic drugs.
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Release: In acidic tumor microenvironments (pH < 6.5), the pyridine protonates, causing the polymer to swell and release the payload.
Molecular Imprinting (MIPs)
The compound is used as a functional monomer in Molecularly Imprinted Polymers. The pyridine nitrogen interacts with acidic templates (e.g., ibuprofen, naproxen) via hydrogen bonding or ionic interactions, while the vinyl group locks the geometry during polymerization.
Pharmaceutical Intermediate
While less common than its ethyl analog, the vinyl derivative serves as a precursor for:
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Pioglitazone Analogs: Catalytic hydrogenation of the vinyl group yields 5-ethyl-2-pyridineethanol.
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Radiolabeling: The vinyl group allows for the introduction of isotopic labels (e.g., Tritium or C-14) via late-stage hydrogenation.
Safety & Handling Protocol
Hazard Classification: Irritant, Potential Sensitizer, Lachrymator. Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
| Hazard | Mitigation Strategy |
| Spontaneous Polymerization | Always store with inhibitor (TBC). Do not distill to dryness (peroxide risk). |
| Skin Absorption | Pyridine derivatives penetrate skin easily. Use Nitrile/Neoprene gloves (double gloving recommended). |
| Inhalation | High vapor toxicity.[5] Handle exclusively in a fume hood. |
Self-Validating Purity Check: Before using in critical polymerizations, verify the monomer quality:
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Visual: Must be clear/yellow. Cloudiness indicates polymer formation.
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Solubility Test: Dissolve 100 mg in 1 mL methanol. If turbidity persists, polymer is present.
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TLC: Silica gel (10% MeOH in DCM). Polymer stays at baseline; monomer R_f ~ 0.4-0.6.
References
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Preparation of vinyl pyridines. US Patent 2,611,769. (1952). Describes the fundamental condensation of methyl-pyridines with formaldehyde.[6]
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Atmospheric synthesis method of vinylpyridine. CN Patent 86103091.[7] (1986).[7][8] Details catalytic dehydration and condensation processes for vinylpyridine derivatives.
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2-Vinylpyridine: Properties and Polymerization. ChemicalBook Technical Data. (2024).[9] Provides analog data for vinylpyridine polymerization kinetics and inhibition.
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PubChem Compound Summary: 5-Ethyl-2-pyridineethanol. National Library of Medicine. (2025).[8] Reference for the saturated analog properties and safety profile.
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Synthesis of 5-ethyl pyridin-2-ethanol analogs. ARKIVOC. (2009).[9] Discusses the reactivity of the pyridine-ethanol scaffold in drug design.
Sources
- 1. 5-Ethyl pyridine-2-ethanol [sarex.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 4. Theoretical investigations of 2-vinylpyridine stereoselective polymerization catalyzed by cationic yttrium complexes with different ancillary ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine | Belhim [belhim.com]
- 6. US2611769A - Preparation of vinyl pyridines - Google Patents [patents.google.com]
- 7. CN86103091B - Atmospheric synthesis method of vinylpyridine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
